(2-Ethyl-2-methylcyclopentyl)methanol
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Overview
Description
(2-Ethyl-2-methylcyclopentyl)methanol is an organic compound with the molecular formula C9H18O It is a primary alcohol with a five-membered cyclopentane ring substituted with ethyl and methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-2-methylcyclopentyl)methanol can be achieved through several methods. One common approach involves the addition of ethyl and methyl groups to a cyclopentane ring followed by the introduction of a hydroxyl group. This can be done through a series of reactions including alkylation and hydroboration-oxidation.
Alkylation: Cyclopentane can be alkylated using ethyl and methyl halides in the presence of a strong base such as sodium hydride.
Hydroboration-Oxidation: The resulting alkylated cyclopentane can then undergo hydroboration-oxidation to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum can be used to facilitate the addition of ethyl and methyl groups to the cyclopentane ring. The hydroxyl group can then be introduced through controlled oxidation reactions.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-2-methylcyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major products include (2-Ethyl-2-methylcyclopentyl)aldehyde and (2-Ethyl-2-methylcyclopentyl)carboxylic acid.
Reduction: The major product is (2-Ethyl-2-methylcyclopentane).
Substitution: The major products depend on the substituent introduced, such as (2-Ethyl-2-methylcyclopentyl)chloride or (2-Ethyl-2-methylcyclopentyl)amine.
Scientific Research Applications
(2-Ethyl-2-methylcyclopentyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the metabolism of cyclopentane derivatives.
Industry: The compound can be used as an intermediate in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2-Ethyl-2-methylcyclopentyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A primary alcohol with a cyclopentane ring.
2-Methylcyclopentanol: A cyclopentanol derivative with a methyl group at the second position.
2-Ethylcyclopentanol: A cyclopentanol derivative with an ethyl group at the second position.
Uniqueness
(2-Ethyl-2-methylcyclopentyl)methanol is unique due to the presence of both ethyl and methyl groups at the second position of the cyclopentane ring. This unique substitution pattern imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H18O |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(2-ethyl-2-methylcyclopentyl)methanol |
InChI |
InChI=1S/C9H18O/c1-3-9(2)6-4-5-8(9)7-10/h8,10H,3-7H2,1-2H3 |
InChI Key |
HOWILLZTCCBYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1CO)C |
Origin of Product |
United States |
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